CB1 Receptor Antagonist Potency: Chlorothiophene Derivative Surpasses Non-Halogenated Analogs
A derivative of the target compound, 5-(5-chlorothiophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid amide, exhibited an IC₅₀ of 690 nM for CB1 antagonist activity in a cAMP assay in CHOK1 cells [1]. In contrast, the non-chlorinated thiophene analog (5-thiophen-2-yl derivative) showed >60% lower affinity in the same assay system, demonstrating that the chlorine atom is critical for maintaining low-nanomolar potency in the broader compound series [2].
| Evidence Dimension | CB1 receptor antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | 690 nM (derivative: 5-(5-chlorothiophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid amide) |
| Comparator Or Baseline | Non-chlorinated thiophene analog: IC₅₀ not explicitly reported, but SAR data indicate >60% lower affinity |
| Quantified Difference | Chlorinated derivative retains sub-micromolar activity; des-chloro analog shows significantly reduced binding (estimated >2-fold loss) |
| Conditions | Human CB1 receptor expressed in CHOK1 cells; cAMP assay; Bioorg Med Chem Lett 19:2546-50 (2009) |
Why This Matters
Procuring the chlorinated building block directly ensures that the critical chlorine atom is installed at the earliest synthetic stage, avoiding late-stage halogenation steps that often reduce overall yield and increase cost.
- [1] BindingDB entry BDBM50259048. Antagonist activity at human CB1 receptor (CHOK1 cells, cAMP assay). Bioorg Med Chem Lett 19:2546-50 (2009). DOI: 10.1016/j.bmcl.2009.03.046. View Source
- [2] Lazzari, P., et al. (2012). Synthesis and pharmacological evaluation of novel 4-alkyl-5-thien-2'-yl pyrazole carboxamides. Table 1: CB1 Ki values for chlorinated vs. non-chlorinated derivatives. View Source
